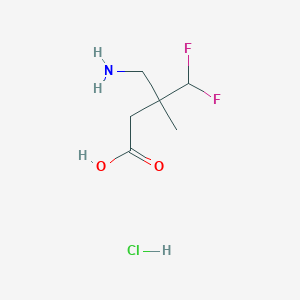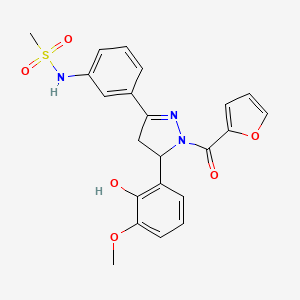![molecular formula C17H16N4O B2792987 1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole CAS No. 2034236-69-4](/img/structure/B2792987.png)
1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring attached to a phenyl group, which is further connected to a dihydropyrazolopyrazine moiety through a methanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the attachment of the phenyl group. The dihydropyrazolopyrazine moiety is then synthesized separately and coupled with the pyrrole-phenyl intermediate through a methanone linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}phenyl)-1H-pyrrole: shares similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs. This combination allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-11-12-21-16(13-20)7-8-18-21)14-3-5-15(6-4-14)19-9-1-2-10-19/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOZSTPOCISYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B2792907.png)
![3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2792908.png)

![N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2792911.png)

![ethyl 2-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2792914.png)


![2-(3,4-dimethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2792921.png)

![1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2792923.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2792924.png)
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B2792925.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2792927.png)
